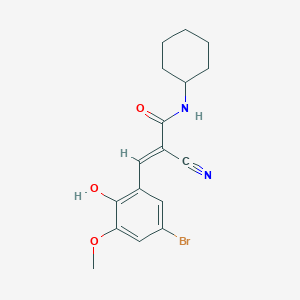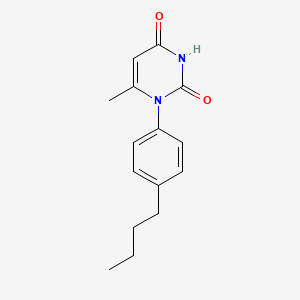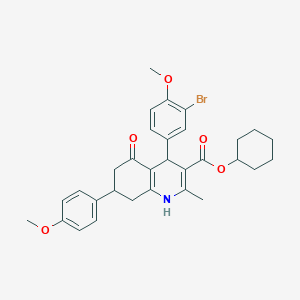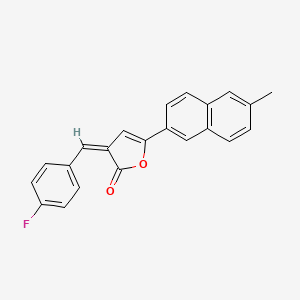![molecular formula C16H23BrN2O3 B5162225 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. It works by inhibiting the activity of a protein called TYK2, which is involved in the immune response.
作用机制
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide works by inhibiting the activity of TYK2, a protein that is involved in the signaling pathways of several cytokines that play a role in the immune response. By inhibiting TYK2, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α, while increasing the production of anti-inflammatory cytokines such as IL-10. This leads to a reduction in inflammation and disease activity in preclinical models of autoimmune diseases. In clinical trials, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been shown to improve skin clearance and reduce joint pain and swelling in patients with psoriasis and psoriatic arthritis.
实验室实验的优点和局限性
One advantage of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide is its specificity for TYK2, which reduces the risk of off-target effects. However, its potency may also make it difficult to use in certain lab experiments, as high concentrations may be required to achieve the desired effect. Additionally, the cost of synthesizing 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide may limit its availability for certain research projects.
未来方向
Future research on 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide could focus on its potential use in treating other autoimmune diseases such as lupus, as well as its long-term safety and efficacy. Additionally, further studies could investigate the optimal dosing and administration of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, as well as its potential use in combination with other drugs for the treatment of autoimmune diseases. Finally, research could also explore the potential use of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide in other therapeutic areas, such as oncology.
合成方法
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide involves several steps, starting with the reaction of 4-bromo-3-methylphenol with propargyl bromide to form 2-(4-bromo-3-methylphenoxy)propyne. This compound is then reacted with morpholine to form 2-(4-bromo-3-methylphenoxy)-N-morpholin-4-ylmethylprop-2-yn-1-amine. Finally, this compound is reacted with acetic anhydride to form 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide.
科学研究应用
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been extensively studied in preclinical models of autoimmune diseases, and has shown promising results in reducing inflammation and disease activity. It has also been tested in phase 1 and phase 2 clinical trials, where it has demonstrated a favorable safety profile and efficacy in treating psoriasis and psoriatic arthritis. Ongoing clinical trials are currently evaluating the efficacy of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide in treating other autoimmune diseases such as lupus.
属性
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-13-11-14(3-4-15(13)17)22-12-16(20)18-5-2-6-19-7-9-21-10-8-19/h3-4,11H,2,5-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJPAGYIKCRWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCCN2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(4-chlorophenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5162144.png)

![N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5162155.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5162159.png)

![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)
![3-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)
![4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)
